(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid
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Overview
Description
2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid is a chemical compound with the molecular formula C17H12O4. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by its chromen-4-one core structure, which is fused with a phenyl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid typically involves the condensation of appropriate starting materials under acidic or basic conditions. One common method involves the reaction of 4-hydroxycoumarin with benzaldehyde in the presence of a base, followed by oxidation to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the chromenone core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted chromenones, alcohol derivatives, and quinones, depending on the specific reaction and conditions used .
Scientific Research Applications
2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Uniqueness: 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromenone core with a phenyl group and an acetic acid moiety makes it a versatile compound with diverse applications in research and industry .
Properties
CAS No. |
87627-17-6 |
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Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-(4-oxo-3-phenylchromen-8-yl)acetic acid |
InChI |
InChI=1S/C17H12O4/c18-15(19)9-12-7-4-8-13-16(20)14(10-21-17(12)13)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,19) |
InChI Key |
FMQFDPXKSNAJLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C=CC=C3C2=O)CC(=O)O |
Origin of Product |
United States |
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